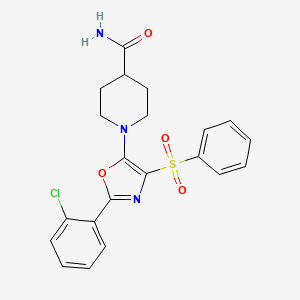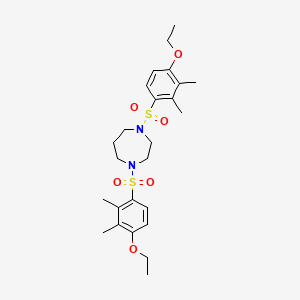
1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane, also known as BEOB, is a diazepane compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various biochemical and physiological studies, making it a popular choice for researchers in the field. In
Applications De Recherche Scientifique
Molecular Ribbon Preparation
1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane has been involved in the synthesis of nanometre-sized molecular ribbons. The compound, after further derivatization, plays a crucial role in the development of these intricate molecular structures. This application highlights its significance in the field of nanotechnology and molecular engineering (Boomgaarden & Nieger, 2004).
Catalysis in Epoxidation Reactions
The compound has been linked to the catalytic epoxidation of olefins, showcasing its role in enhancing the efficiency and selectivity of these chemical reactions. Through the manipulation of ligand properties and metal center reactivity, it contributes to the development of more effective catalytic systems for the epoxidation process (Sankaralingam & Palaniandavar, 2014).
Role in Oxotransferase Model Studies
In research focused on mimicking the function of oxotransferase enzymes, 1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane derivatives have been utilized to investigate the reactivity of novel asymmetric dioxomolybdenum(VI) complexes. These studies are crucial for understanding the mechanisms of oxygen atom transfer in biological systems, providing insights into enzyme function and facilitating the development of biomimetic catalysts (Mayilmurugan et al., 2011).
Development of Photoluminescent Materials
Compounds related to 1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane have been synthesized for their photoluminescent properties. Such materials are being explored for their potential applications in optoelectronics, including light-emitting diodes (LEDs) and other display technologies. This demonstrates the compound's versatility and its contribution to advancing materials science (Lowe & Weder, 2002).
Exploration in Chelation Therapy and Imaging
The structural properties of 1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane make it a candidate for developing novel chelators in medical applications, including radiopharmaceuticals for diagnostic imaging and chelation therapy. Its ability to form stable complexes with various metals can be exploited in the synthesis of agents for positron emission tomography (PET) scanning, single-photon emission computed tomography (SPECT), and therapeutic applications, highlighting its potential impact on healthcare and medical research (Pfister et al., 2015).
Propriétés
IUPAC Name |
1,4-bis[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O6S2/c1-7-32-22-10-12-24(20(5)18(22)3)34(28,29)26-14-9-15-27(17-16-26)35(30,31)25-13-11-23(33-8-2)19(4)21(25)6/h10-13H,7-9,14-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGCVJXKACCUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OCC)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

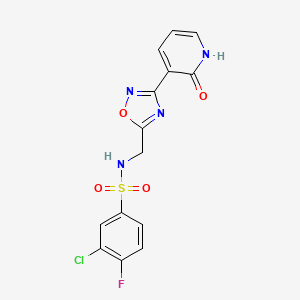
![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)
![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)
![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)
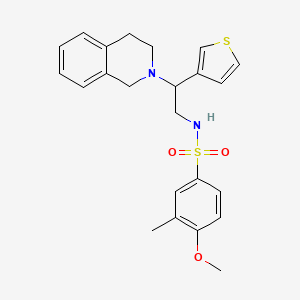

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
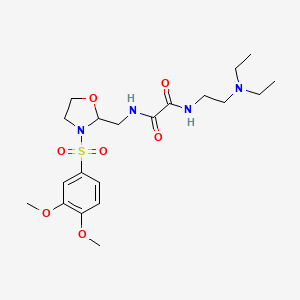
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)
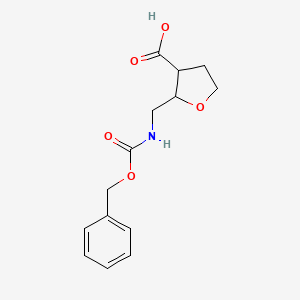
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)
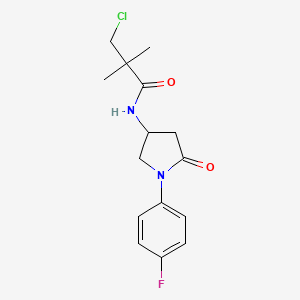
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
